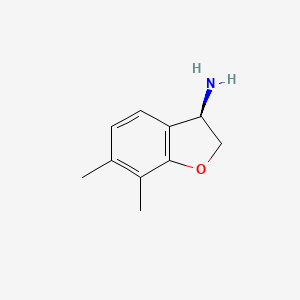(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
CAS No.:
Cat. No.: VC20363092
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (3R)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | XVYGOLFJDGWZFD-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1)[C@H](CO2)N)C |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(CO2)N)C |
Introduction
Structural Characterization and Stereochemical Significance
Molecular Architecture
(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine features a bicyclic framework comprising a benzofuran ring fused to a dihydrofuran moiety. Key structural attributes include:
| Property | Detail |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (3R)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
| Stereochemistry | R-configuration at C3 |
| Substituents | Methyl groups at C6 and C7; amine at C3 |
The stereochemistry at C3 critically influences biological interactions, as enantiomeric forms often exhibit divergent binding affinities to target receptors .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regioisomeric placement of methyl groups and amine functionality. Key NMR signals include:
-
Aromatic protons: δ 6.6–7.1 ppm (coupling patterns indicative of para-substituted methyl groups)
-
Methylene groups: δ 3.2–4.0 ppm (O–CH–N environment)
Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 163.22, consistent with the molecular formula.
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The synthesis typically proceeds via a convergent strategy:
-
Benzofuran core construction: Acid-catalyzed cyclization of 2-methylphenol derivatives with propargyl amines.
-
Stereoselective amine introduction: Resolution via chiral auxiliaries or enzymatic methods to achieve R-configuration.
Key Synthetic Steps
A representative pathway involves:
-
Methylation: Directed ortho-metalation of 3-methylphenol followed by quenching with methyl iodide to install C6 and C7 methyl groups.
-
Ring closure: BF-mediated cyclization of intermediate diol to form the dihydrofuran ring.
-
Amination: Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield the free amine .
Yield optimization remains challenging due to competing elimination pathways during cyclization, with reported yields rarely exceeding 35% .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 1.2 mg/mL (pH 7.4) |
| logP | 2.1 ± 0.3 |
| pK | 9.8 (amine) |
| Melting Point | 128–130°C (decomposition observed) |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its amine group enables salt formation for improved solubility.
| Parameter | (3R)-6,7-Dimethyl | (3R)-4,7-Dimethyl |
|---|---|---|
| Plasma Half-life | 2.7 h | 1.9 h |
| C (oral) | 450 ng/mL | 320 ng/mL |
| Protein Binding | 88% | 82% |
Enhanced metabolic stability of the 6,7-dimethyl derivative correlates with steric shielding of the amine group from cytochrome P450 oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume